7-Bromo-1,3,5-cyclooctatriene 7-Bromo-1,3,5-cyclooctatriene
Brand Name: Vulcanchem
CAS No.: 16327-13-2
VCID: VC21358110
InChI: InChI=1S/C8H9Br/c9-8-6-4-2-1-3-5-7-8/h1-6,8H,7H2/b2-1-,5-3-,6-4-
SMILES: C1C=CC=CC=CC1Br
Molecular Formula: C8H9Br
Molecular Weight: 185.06 g/mol

7-Bromo-1,3,5-cyclooctatriene

CAS No.: 16327-13-2

Cat. No.: VC21358110

Molecular Formula: C8H9Br

Molecular Weight: 185.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,3,5-cyclooctatriene - 16327-13-2

Specification

CAS No. 16327-13-2
Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
IUPAC Name (1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene
Standard InChI InChI=1S/C8H9Br/c9-8-6-4-2-1-3-5-7-8/h1-6,8H,7H2/b2-1-,5-3-,6-4-
Standard InChI Key CJZXWYXQEJTDRN-XCADPSHZSA-N
Isomeric SMILES C1/C=C\C=C/C=C\C1Br
SMILES C1C=CC=CC=CC1Br
Canonical SMILES C1C=CC=CC=CC1Br

Introduction

Synthesis Methods

Several approaches have been developed for the synthesis of 7-Bromo-1,3,5-cyclooctatriene, with direct bromination of the parent cyclooctatriene being the most common route. The synthesis typically involves carefully controlled reaction conditions to ensure regioselective bromination at the desired position.

Direct Bromination

The most straightforward synthesis method involves the bromination of 1,3,5-cyclooctatriene using bromine or N-bromosuccinimide as the brominating agent. The reaction mechanism likely proceeds through the initial formation of a bromonium ion intermediate, followed by a regioselective ring opening. This mechanism helps explain the observed selectivity for the 7-position, which is influenced by both electronic and steric factors within the cyclooctatriene ring system.

The reaction can be represented as:

1,3,5-cyclooctatriene + Br2 (or NBS) → 7-Bromo-1,3,5-cyclooctatriene

Temperature and solvent control are critical factors in achieving good yields and selectivity in this bromination reaction. Typically, the reaction is conducted at low temperatures (0-25°C) in non-nucleophilic solvents such as dichloromethane or carbon tetrachloride to minimize side reactions.

Reactivity and Chemical Behavior

The reactivity of 7-Bromo-1,3,5-cyclooctatriene is largely governed by two key structural features: the bromine substituent and the conjugated triene system. These elements work in concert to create a unique reactivity profile that distinguishes this compound from other brominated cyclic compounds.

C-Br Bond Reactivity

The carbon-bromine bond in 7-Bromo-1,3,5-cyclooctatriene serves as a reactive site for various transformations. Unlike some other brominated cyclic compounds (such as 5-bromo-1,3-cyclopentadiene), 7-Bromo-1,3,5-cyclooctatriene can undergo facile substitution reactions where the bromine acts as a leaving group. This reactivity difference is attributed to the relative stability of the carbocation intermediate that would form upon heterolytic cleavage of the C-Br bond.

Spectroscopic Properties

The spectroscopic characteristics of 7-Bromo-1,3,5-cyclooctatriene provide valuable information about its structure and electronic properties.

Mass Spectrometry

Mass spectrometric analysis of 7-Bromo-1,3,5-cyclooctatriene reveals distinctive fragmentation patterns that can be used for its identification. According to electron impact studies, the appearance energy for the C8H9+ fragment ion is 9.6 eV, corresponding to the loss of the bromine atom . This fragmentation behavior is consistent with the relatively weak C-Br bond and provides a characteristic marker for analytical identification.

The primary fragmentation pathway observed in mass spectrometry involves:

7-Bromo-1,3,5-cyclooctatriene → C8H9+ + Br

This fragmentation has been studied by researchers including Grutzmacher (1970), who investigated the mechanism of mass spectrometric fragmentation reactions involving phenylethyl bromides and related compounds .

Applications in Organic Synthesis

7-Bromo-1,3,5-cyclooctatriene serves as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular frameworks containing eight-membered rings.

As a Synthetic Building Block

The compound functions effectively as a building block for introducing the cyclooctatriene motif into more complex molecules. The bromine substituent provides a reactive handle for further transformations, including:

  • Coupling reactions (Suzuki, Stille, etc.) to introduce various carbon-based substituents

  • Metal-halogen exchange reactions to introduce other functional groups

  • Elimination reactions to generate additional unsaturation within the ring

These transformations allow synthetic chemists to access diverse cyclooctatriene derivatives that would otherwise be challenging to synthesize directly.

Comparative Analysis

To better understand the distinctive properties of 7-Bromo-1,3,5-cyclooctatriene, it's instructive to compare it with structurally related compounds. This comparative analysis highlights the influence of ring size, degree of unsaturation, and substitution patterns on chemical behavior.

Comparison with Similar Compounds

Table 1 presents a comparison of 7-Bromo-1,3,5-cyclooctatriene with structurally related compounds:

CompoundStructure TypeRing SizeKey FeaturesDistinctive Reactivity
7-Bromo-1,3,5-cyclooctatrieneBrominated triene8Three conjugated double bonds; bromine at C7Versatile synthetic intermediate; non-aromatic
7-Bromo-1,3,5-cycloheptatrieneBrominated triene7Three conjugated double bonds; bromine at C7Forms stable tropylium ion in solution; aromatic character
5-Bromo-1,3-cyclopentadieneBrominated diene5Two conjugated double bonds; bromine at C5Resistant to ionization; carbocation would be antiaromatic
1,3,5-CyclooctatrieneTriene8Three conjugated double bonds; no halogenPrecursor to brominated derivative; less reactive in substitution
CyclooctatetraeneTetraene8Four conjugated double bondsNon-aromatic; tendency toward boat conformation

This comparison illustrates how subtle structural differences can lead to significant variations in chemical behavior. The 7-membered ring analog can readily form a stable, aromatic tropylium ion through loss of bromide, while the 5-membered ring analog resists ionization because the resulting carbocation would be antiaromatic . Our 8-membered ring compound, 7-Bromo-1,3,5-cyclooctatriene, exhibits intermediate behavior, with the bromine providing a good leaving group without formation of an aromatic system.

Research Findings and Future Directions

While specific research on 7-Bromo-1,3,5-cyclooctatriene is somewhat limited in the available literature, several important findings have emerged that point to promising future directions.

Key Research Findings

Studies on the electron impact ionization of 7-Bromo-1,3,5-cyclooctatriene have provided valuable information about its fragmentation behavior and the energy required for key bond-breaking processes . This fundamental research contributes to our understanding of the compound's electronic structure and reactivity.

Kinetic studies of related brominated cyclic compounds have established typical reaction parameters and activation energies , providing a framework for predicting and optimizing reactions involving 7-Bromo-1,3,5-cyclooctatriene.

Future Research Opportunities

Several promising research directions remain to be explored:

  • Development of catalytic methods for functionalization of the 7-position beyond simple substitution of the bromine

  • Investigation of the compound's potential in stereoselective synthesis

  • Exploration of metal complexes incorporating the cyclooctatriene framework

  • Computational studies to better understand the electronic structure and reactivity patterns

  • Applications in materials science, particularly in systems requiring specific electronic or photophysical properties

These research avenues could significantly expand the utility of 7-Bromo-1,3,5-cyclooctatriene in synthetic chemistry and materials science.

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